Dodecane-2-sulfonic acid

Catalog No.
S14937164
CAS No.
90817-24-6
M.F
C12H26O3S
M. Wt
250.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecane-2-sulfonic acid

CAS Number

90817-24-6

Product Name

Dodecane-2-sulfonic acid

IUPAC Name

dodecane-2-sulfonic acid

Molecular Formula

C12H26O3S

Molecular Weight

250.40 g/mol

InChI

InChI=1S/C12H26O3S/c1-3-4-5-6-7-8-9-10-11-12(2)16(13,14)15/h12H,3-11H2,1-2H3,(H,13,14,15)

InChI Key

RXMSRCHTOURIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)S(=O)(=O)O

Dodecane-2-sulfonic acid is an organosulfur compound characterized by a dodecane backbone with a sulfonic acid functional group attached at the second carbon. Its chemical formula is C12H26O3S\text{C}_{12}\text{H}_{26}\text{O}_3\text{S}, and it is classified as a long-chain alkyl sulfonic acid. This compound is known for its hydrophilic sulfonic acid group, which imparts significant solubility in water compared to its parent hydrocarbon, dodecane. Dodecane-2-sulfonic acid is utilized in various applications, particularly in surfactant formulations due to its amphiphilic nature.

The chemical behavior of dodecane-2-sulfonic acid is primarily influenced by the presence of the sulfonic acid group, which can undergo various reactions:

  • Sulfonation: Dodecane can be sulfonated using sulfur trioxide or concentrated sulfuric acid to yield dodecane-2-sulfonic acid. The reaction can be represented as:
    C12H26+H2SO4C12H25SO3H+H2O\text{C}_{12}\text{H}_{26}+\text{H}_2\text{SO}_4\rightarrow \text{C}_{12}\text{H}_{25}\text{SO}_3\text{H}+\text{H}_2\text{O}
    This reaction involves electrophilic substitution where the sulfonyl group replaces a hydrogen atom on the dodecane chain .
  • Hydrolysis: Dodecane-2-sulfonic acid can undergo hydrolysis under strong basic conditions, leading to the formation of dodecanol and sodium sulfite:
    C12H25SO3H+2NaOHC12H26O+Na2SO3+H2O\text{C}_{12}\text{H}_{25}\text{SO}_3\text{H}+2\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{26}\text{O}+\text{Na}_2\text{SO}_3+\text{H}_2\text{O}
  • Esterification: This compound can also react with alcohols to form sulfonate esters, which are valuable in various chemical processes.

Dodecane-2-sulfonic acid exhibits biological activity primarily as a surfactant and emulsifier. Its amphiphilic properties allow it to interact with biological membranes, influencing membrane permeability and fluidity. Additionally, it has been studied for its potential antimicrobial properties, making it useful in formulations aimed at microbial control.

The synthesis of dodecane-2-sulfonic acid typically involves:

  • Electrophilic Sulfonation: This method entails the reaction of dodecane with sulfur trioxide or concentrated sulfuric acid under controlled conditions to ensure selective sulfonation at the desired position on the carbon chain .
  • Oxidative Sulfoxidation: Another method includes the oxidation of dodecane in the presence of sulfur dioxide and oxygen, leading to the formation of sulfonic acids through a series of radical reactions .
  • Hydrolysis of Sulfonyl Halides: Dodecane sulfonyl halides can be hydrolyzed to yield dodecane-2-sulfonic acid .

Dodecane-2-sulfonic acid has several industrial and commercial applications:

  • Surfactants: It is widely used in detergent formulations due to its ability to reduce surface tension and enhance wetting properties.
  • Emulsifiers: The compound serves as an emulsifying agent in cosmetic and pharmaceutical products.
  • Chemical Intermediates: It acts as a precursor for synthesizing other organosulfur compounds.
  • Analytical Chemistry: Dodecane-2-sulfonic acid is utilized in various analytical techniques, including chromatography.

Research into the interactions of dodecane-2-sulfonic acid with biological systems has shown that it can affect cell membrane integrity and permeability. Studies indicate that its surfactant properties may enhance drug delivery by facilitating the transport of therapeutic agents across biological barriers.

Dodecane-2-sulfonic acid shares similarities with other alkyl sulfonic acids but possesses unique characteristics due to its specific carbon chain length and position of the sulfonate group. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Dodecane-1-sulfonic acidC12H26O3S\text{C}_{12}\text{H}_{26}\text{O}_3\text{S}Sulfonate group at terminal position
Sodium lauryl sulfateC12H25SO4Na\text{C}_{12}\text{H}_{25}\text{SO}_4\text{Na}Widely used surfactant with a sulfate group
Octanesulfonic acidC8H18O3S\text{C}_{8}\text{H}_{18}\text{O}_3\text{S}Shorter carbon chain; used in similar applications
Hexadecylsulfonic acidC16H34O3S\text{C}_{16}\text{H}_{34}\text{O}_3\text{S}Longer carbon chain; different physical properties

Dodecane-2-sulfonic acid's unique positioning of the sulfonate group gives it distinct properties compared to these similar compounds, influencing its solubility, reactivity, and application scope.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.16026586 g/mol

Monoisotopic Mass

250.16026586 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types